molecular formula C20H15BrN2O2 B5504010 2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide

2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide

Cat. No. B5504010
M. Wt: 395.2 g/mol
InChI Key: LVBYNIUCHZSUCS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide is a compound within the broader class of hydrazones, known for their diverse chemical properties and potential applications in various fields such as catalysis and material science. The focus here is on the chemical structure, synthesis, and fundamental properties of this specific compound.

Synthesis Analysis

The synthesis of hydrazone compounds like this compound involves the reaction of hydrazides with aldehydes or ketones to form the characteristic C=N double bond. These reactions are typically facilitated by acidic or basic conditions and can be optimized for yield and purity through the control of temperature, solvent, and reaction time (Zhu, 2011).

Molecular Structure Analysis

The molecular structure of such hydrazones is characterized by the presence of a C=N double bond, which confers a degree of rigidity and planarity to the molecule. X-ray crystallography studies have shown that these compounds often crystallize in specific space groups, with molecules displaying E configurations around the C=N bond. The detailed unit cell dimensions and crystallization patterns provide insight into the intermolecular interactions and stability of the crystal structure (Zhu, 2011; Lei et al., 2022).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including nucleophilic addition, oxidation-reduction, and complex formation with metals. These reactions are crucial for their application in catalysis and the synthesis of coordination compounds. The reactivity of the hydrazone group can be influenced by substituents on the phenyl rings, which can either donate or withdraw electrons, affecting the overall electron density of the molecule and its reactivity (Qian et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are influenced by its molecular structure. The presence of bromo and phenoxy substituents affects its polarity, solubility in various solvents, and thermal stability. These properties are essential for its handling, storage, and application in different chemical processes (Peng et al., 2020).

Chemical Properties Analysis

The chemical properties of hydrazone compounds are largely defined by the reactivity of the C=N double bond and the influence of adjacent substituents. The electron-donating or withdrawing nature of the substituents can modulate the acidity of the N-H bond and the nucleophilicity of the nitrogen atom, affecting the compound's behavior in condensation reactions, its stability, and its ability to form complexes with metals. This reactivity is key to the compound's utility in synthetic chemistry and materials science (Lei et al., 2011).

Scientific Research Applications

Synthesis and Characterization

Complexes derived from benzohydrazide ligands have been synthesized and characterized, demonstrating their potential in forming stable compounds with metal ions. For example, [VOL(bha)] complexes, where L includes N'-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide (H₂L₁), have been prepared, showcasing the structural versatility of these compounds. These complexes exhibit octahedral coordination, indicating their structural complexity and potential application in various chemical studies (S. Qian et al., 2015).

Antibacterial Activities

Certain oxidovanadium(V) complexes with hydrazone and hydroxamate ligands have shown remarkable antibacterial properties, particularly against strains such as Bacillus subtilis and Staphylococcus aureus. This suggests the potential of these compounds in contributing to the development of new antibacterial agents (H. Qian, 2019).

Enzymatic Inhibition

The inhibitory effects of these compounds on enzymes such as urease and carbonic anhydrase have been explored, indicating their potential in medical research. Specifically, the synthesis and evaluation of novel bromophenol derivatives, including natural products, have demonstrated strong inhibitory activity against human carbonic anhydrase isozymes, highlighting their relevance in developing treatments for conditions related to enzyme dysfunction (Yusuf Akbaba et al., 2013).

Antioxidant Properties

Research on bromophenols from marine red algae has illustrated the antioxidant capabilities of these compounds. Their ability to scavenge free radicals surpasses that of some conventional antioxidants, suggesting their potential in combating oxidative stress-related diseases (Ke-kai Li et al., 2011).

Safety and Hazards

Sigma-Aldrich provides “2-bromo-N’-(3-phenoxybenzylidene)benzohydrazide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm the product’s identity and/or purity .

properties

IUPAC Name

2-bromo-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-19-12-5-4-11-18(19)20(24)23-22-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYNIUCHZSUCS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.